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Compound of Interest

Compound Name: Paeciloquinone C

Cat. No.: B15614170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Paeciloquinone C is a naturally occurring anthraquinone derivative isolated from the fungus

Paecilomyces carneus.[1] It has garnered significant interest within the scientific community as

a potent and selective inhibitor of the v-abl protein tyrosine kinase, a key molecular target in the

treatment of chronic myeloid leukemia (CML). This technical guide provides a comprehensive

overview of Paeciloquinone C, including its biological activities, quantitative data, and detailed

experimental protocols for its isolation and evaluation. Additionally, this document outlines a

proposed synthetic route and discusses its potential mechanism of action in cancer cells.

Physicochemical Properties
Paeciloquinone C is a member of the hydroxyanthraquinone class of compounds. Its

fundamental properties are summarized below.
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Property Value Source

IUPAC Name

1,3,6,8-tetrahydroxy-2-

(hydroxymethyl)anthracene-

9,10-dione

PubChem CID: 11779662

Molecular Formula C₁₅H₁₀O₇ PubChem CID: 11779662

Molecular Weight 302.23 g/mol PubChem CID: 11779662

CAS Number 92439-42-4 BOC Sciences

Biological Activity and Quantitative Data
Paeciloquinone C is a potent inhibitor of protein tyrosine kinases, with notable selectivity for

the v-abl kinase. It also exhibits inhibitory activity against the epidermal growth factor receptor

(EGFR) protein tyrosine kinase, albeit in the micromolar range.

Target Assay IC₅₀ Source

v-abl protein tyrosine

kinase
In vitro kinase assay 0.4 µM

v-abl protein tyrosine

kinase
In vitro kinase assay 0.56 µmol/L [2]

Epidermal growth

factor receptor

(EGFR) protein

tyrosine kinase

In vitro kinase assay Micromolar range

Experimental Protocols
Fermentation of Paecilomyces carneus for
Paeciloquinone C Production
This protocol is based on the methods described for the production of Paeciloquinones from

Paecilomyces carneus.
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Materials:

Strain: Paecilomyces carneus P-177

Seed Medium: Glucose (2%), Malt extract (2%), Yeast extract (0.5%), Peptone (0.5%), pH

adjusted to 6.0

Production Medium: Soluble starch (4%), Pharmamedia (2%), (NH₄)₂SO₄ (0.2%), K₂HPO₄

(0.1%), MgSO₄·7H₂O (0.05%), CaCO₃ (0.5%)

Shake flasks

Fermenter

Procedure:

Seed Culture: Inoculate a shake flask containing the seed medium with a culture of

Paecilomyces carneus P-177. Incubate at 27°C on a rotary shaker at 220 rpm for 48 hours.

Production Culture: Inoculate a fermenter containing the production medium with the seed

culture (5% v/v).

Fermentation: Maintain the fermentation at 27°C with an aeration rate of 1 volume of air per

volume of medium per minute (vvm) and agitation at 300 rpm.

Extraction: After 7-10 days of fermentation, harvest the culture broth. Extract the broth with

an equal volume of ethyl acetate. Concentrate the ethyl acetate extract under reduced

pressure to yield the crude extract containing Paeciloquinone C.

Isolation and Purification of Paeciloquinone C
This protocol is a standard method for the purification of natural products.

Materials:

Crude extract from Paecilomyces carneus fermentation

Silica gel for column chromatography
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Sephadex LH-20

Solvents: Hexane, Ethyl acetate, Methanol, Chloroform

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography

using a gradient solvent system of hexane and ethyl acetate. Collect fractions and monitor

by thin-layer chromatography (TLC).

Sephadex LH-20 Chromatography: Pool the fractions containing Paeciloquinone C and

further purify using a Sephadex LH-20 column with methanol as the mobile phase.

Preparative HPLC: Perform final purification using preparative HPLC on a C18 column with a

suitable mobile phase, such as a gradient of methanol and water, to obtain pure

Paeciloquinone C.

v-Abl Protein Tyrosine Kinase Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of compounds

against v-Abl kinase, based on established kinase assay principles.

Materials:

Recombinant v-Abl kinase

Substrate peptide (e.g., Abltide)

ATP, [γ-³²P]ATP

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

Paeciloquinone C (dissolved in DMSO)

Phosphocellulose paper

Scintillation counter
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Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay

buffer, recombinant v-Abl kinase, and the substrate peptide.

Inhibitor Addition: Add varying concentrations of Paeciloquinone C to the reaction mixtures.

Include a control with DMSO only.

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto

phosphocellulose paper.

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation

counter.

IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of

Paeciloquinone C and determine the IC₅₀ value by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.

Proposed Total Synthesis of Paeciloquinone C
While a definitive total synthesis of Paeciloquinone C has not been widely published, a

plausible synthetic route can be proposed based on the synthesis of similar anthraquinone

structures.
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Starting Materials

Key Intermediates

3,5-Dihydroxybenzoic Acid 1,3,6,8-Tetrahydroxyanthraquinone

Friedel-Crafts Acylation
(Polyphosphoric Acid)

Formaldehyde

1,3,6,8-Tetrahydroxy-2-(hydroxymethyl)anthraquinone
(Paeciloquinone C)

Hydroxymethylation
(Formaldehyde, Base)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Paeciloquinone C.

Mechanism of Action and Signaling Pathways
Paeciloquinone C's primary mechanism of action is the inhibition of the v-Abl protein tyrosine

kinase. In CML, the BCR-ABL fusion protein possesses constitutively active tyrosine kinase

activity, which drives uncontrolled cell proliferation and inhibits apoptosis. By inhibiting this

kinase, Paeciloquinone C is expected to disrupt downstream signaling pathways.

v-Abl Signaling Pathway and Inhibition by
Paeciloquinone C
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Upstream

Downstream Signaling Cascades

Cellular Outcomes
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Paeciloquinone C

Inhibition

Click to download full resolution via product page

Caption: Inhibition of BCR-ABL signaling by Paeciloquinone C.

Potential Effects on Cancer Cells
Based on its inhibition of the v-Abl kinase and the known functions of this pathway,

Paeciloquinone C is hypothesized to induce the following effects in BCR-ABL positive cancer

cells, such as the K562 cell line:

Induction of Apoptosis: By inhibiting the anti-apoptotic signals downstream of BCR-ABL,

Paeciloquinone C is likely to induce programmed cell death.

Cell Cycle Arrest: The disruption of pro-proliferative signaling pathways may lead to arrest at

key checkpoints in the cell cycle, such as the G1/S or G2/M phase.
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Experimental Workflow for Evaluating Cellular Effects

K562 Cells
(Chronic Myeloid Leukemia)

Treatment with
Paeciloquinone C

Cell Viability Assay
(e.g., MTT)

Apoptosis Assay
(e.g., Annexin V/PI staining)

Cell Cycle Analysis
(e.g., Flow Cytometry)

Western Blot Analysis
(p-CrkL, PARP cleavage, etc.)

Click to download full resolution via product page

Caption: Workflow for assessing Paeciloquinone C's cellular effects.

Conclusion
Paeciloquinone C represents a promising natural product with potent and selective inhibitory

activity against the v-Abl protein tyrosine kinase. This technical guide provides a foundational

resource for researchers interested in exploring its therapeutic potential. The detailed protocols

for its production, isolation, and bioactivity assessment, along with the proposed synthetic route

and mechanistic insights, offer a solid framework for further investigation and drug

development efforts targeting BCR-ABL-driven malignancies. Further studies are warranted to

fully elucidate its in vivo efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Abl Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614170#paeciloquinone-c-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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